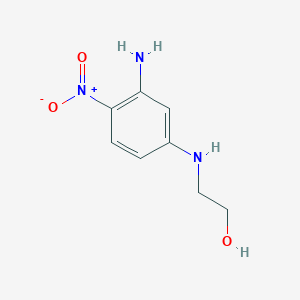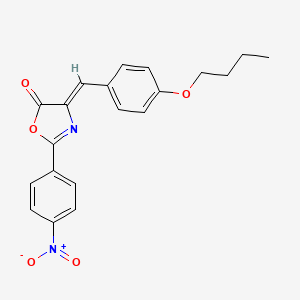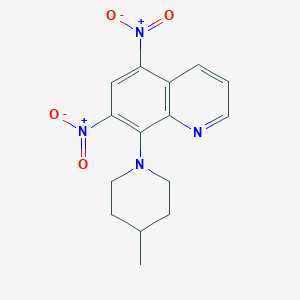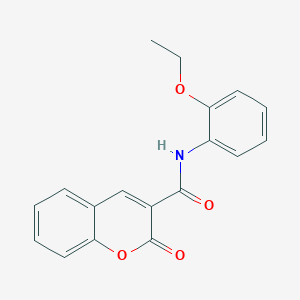![molecular formula C23H26ClNO4 B11692767 Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[2-(4-cloro-3,5-dimetilfenoxi)acetamido]benzoato de ciclohexilo es un compuesto orgánico con la fórmula molecular C22H24ClNO4. Es una molécula compleja que presenta un grupo ciclohexilo, un grupo fenoxi clorado y una porción acetamido benzoato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-[2-(4-cloro-3,5-dimetilfenoxi)acetamido]benzoato de ciclohexilo típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación de ácido 4-cloro-3,5-dimetilfenoxiacético: Esto se puede lograr haciendo reaccionar 4-cloro-3,5-dimetilfenol con ácido cloroacético en presencia de una base como el hidróxido de sodio.
Amidación: El ácido fenoxiacético resultante se hace reaccionar luego con ácido 4-aminobenzoico para formar la amida correspondiente.
Esterificación: Finalmente, la amida se esterifica con ciclohexanol en presencia de un catalizador adecuado como el ácido sulfúrico para producir 4-[2-(4-cloro-3,5-dimetilfenoxi)acetamido]benzoato de ciclohexilo.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-[2-(4-cloro-3,5-dimetilfenoxi)acetamido]benzoato de ciclohexilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes como el hidruro de litio y aluminio o hidrógeno en presencia de un catalizador.
Sustitución: El grupo fenoxi clorado puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas en presencia de una base como el hidróxido de sodio.
Productos Principales
Oxidación: Los productos pueden incluir ácidos carboxílicos o cetonas.
Reducción: Los productos pueden incluir alcoholes o aminas.
Sustitución: Los productos pueden incluir derivados fenoxi sustituidos.
Aplicaciones Científicas De Investigación
El 4-[2-(4-cloro-3,5-dimetilfenoxi)acetamido]benzoato de ciclohexilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente por su capacidad de interactuar con objetivos biológicos específicos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-[2-(4-cloro-3,5-dimetilfenoxi)acetamido]benzoato de ciclohexilo involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-[(2-terc-butilfenoxi)acetamido]benzoato de ciclohexilo
- 4-[(4-cloro-2-metilfenoxi)acetamido]benzoato de hexilo
- 4-[(4-metilfenoxi)acetamido]benzoato de butilo
Singularidad
El 4-[2-(4-cloro-3,5-dimetilfenoxi)acetamido]benzoato de ciclohexilo es único debido a la presencia del grupo fenoxi clorado, que imparte propiedades químicas y biológicas específicas. Esto lo hace distinto de otros compuestos similares y potencialmente más eficaz en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C23H26ClNO4 |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
cyclohexyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H26ClNO4/c1-15-12-20(13-16(2)22(15)24)28-14-21(26)25-18-10-8-17(9-11-18)23(27)29-19-6-4-3-5-7-19/h8-13,19H,3-7,14H2,1-2H3,(H,25,26) |
Clave InChI |
CUVBDVKYXFBFFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)


![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)


